TFP-PEG12-biotinidase resistant biotin
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Overview
Description
TFP-PEG12-biotinidase resistant biotin is a specialized biotinylation reagent designed to resist hydrolysis by biotinidase, an enzyme that recycles biotin in vivo. This compound combines biotinoyl-2-aminobutyric acid with the 2,3,5,6-tetrafluorophenyl (TFP) ester of a medium-length, single molecular weight, discrete polyethylene glycol (PEG) linker. It retains biotin’s high affinity for avidin and streptavidin while blocking the action of biotinidase on biotin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFP-PEG12-biotinidase resistant biotin involves several key steps:
Biotinoyl-2-aminobutyric Acid Formation: This step involves the synthesis of biotinoyl-2-aminobutyric acid, which serves as the biotin core resistant to biotinidase.
PEGylation: A medium-length PEG12 linker is conjugated to the biotinoyl-2-aminobutyric acid. This PEGylation enhances the water solubility and reduces non-specific binding.
TFP Esterification: The PEGylated biotin is then functionalized with a TFP ester, which is reactive towards primary amine groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and quality. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
TFP-PEG12-biotinidase resistant biotin primarily undergoes substitution reactions due to the presence of the TFP ester, which reacts with primary amine groups. This reaction forms stable amide bonds, making it suitable for bioconjugation applications.
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues on proteins), organic solvents (e.g., dimethyl sulfoxide, N,N-dimethylformamide).
Conditions: Mild temperatures (room temperature to 37°C), neutral to slightly basic pH (pH 7-8).
Major Products
The major product of the reaction between this compound and primary amines is a biotinylated molecule with a stable amide bond, resistant to biotinidase cleavage .
Scientific Research Applications
TFP-PEG12-biotinidase resistant biotin has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation techniques to label proteins, peptides, and other biomolecules.
Biology: Facilitates the study of protein-protein interactions, cell surface labeling, and receptor-ligand binding studies.
Medicine: Employed in diagnostic assays such as enzyme-linked immunosorbent assays (ELISAs) and immunohistochemistry, where resistance to biotinidase is crucial.
Industry: Utilized in the development of biotin-streptavidin systems for drug delivery and therapeutic applications
Mechanism of Action
The mechanism by which TFP-PEG12-biotinidase resistant biotin exerts its effects involves the formation of a stable amide bond between the TFP ester and primary amine groups on target molecules. This bond is resistant to hydrolysis by biotinidase, ensuring that the biotin moiety remains intact during experimental procedures. The PEG12 linker enhances solubility and reduces non-specific binding, improving the overall performance of the biotinylated molecule .
Comparison with Similar Compounds
Similar Compounds
NHS-PEG12-biotin: Similar in structure but uses N-hydroxysuccinimide (NHS) ester instead of TFP ester. NHS esters are more susceptible to hydrolysis.
Biotin-PEG3-amine: Shorter PEG linker, less hydrophilic, and may cause more non-specific binding.
Biotin-PEG12-NHS: Similar PEG linker but uses NHS ester, which is less stable compared to TFP ester
Uniqueness
TFP-PEG12-biotinidase resistant biotin stands out due to its resistance to biotinidase, making it highly suitable for applications where biotin stability is critical. The TFP ester provides greater stability against hydrolysis compared to NHS esters, and the PEG12 linker enhances solubility and reduces non-specific interactions .
Properties
Molecular Formula |
C47H76F4N4O17S |
---|---|
Molecular Weight |
1077.2 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C47H76F4N4O17S/c1-2-37(53-40(56)6-4-3-5-39-44-38(34-73-39)54-47(59)55-44)46(58)52-8-10-61-12-14-63-16-18-65-20-22-67-24-26-69-28-30-71-32-31-70-29-27-68-25-23-66-21-19-64-17-15-62-13-11-60-9-7-41(57)72-45-42(50)35(48)33-36(49)43(45)51/h33,37-39,44H,2-32,34H2,1H3,(H,52,58)(H,53,56)(H2,54,55,59) |
InChI Key |
NWCIJXJOOMRCER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
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